S-Ethyl-L-cysteine

Description

Definition and Structural Context within Cysteine Derivatives

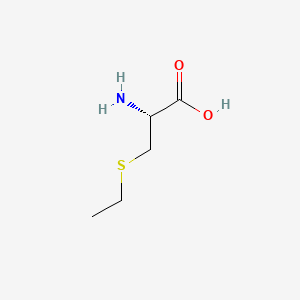

S-Ethyl-L-cysteine (SEC) is an organic compound and a derivative of the semi-essential proteinogenic amino acid, L-cysteine. wikipedia.org Structurally, it is defined as an S-alkyl-L-cysteine where the hydrogen atom of the thiol group (-SH) in L-cysteine is substituted with an ethyl group (-CH₂CH₃). ebi.ac.uknih.gov This modification of the thiol side chain, a key functional group responsible for much of cysteine's reactivity, gives this compound distinct chemical properties.

The core structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and the S-ethylated side chain. nih.gov It belongs to the broader class of compounds known as cysteine and derivatives. hmdb.ca This classification includes compounds that are modified at the amino group, the carboxy group, or through the replacement of a hydrogen atom. hmdb.caiarc.fr this compound is specifically a member of the S-alkyl-L-cysteine family, which includes other derivatives like S-methyl-L-cysteine and S-propyl-L-cysteine. ebi.ac.uknih.gov Its structure distinguishes it from other cysteine derivatives such as N-acetylcysteine (NAC), where an acetyl group is attached to the nitrogen atom, and cystine, which is formed by the oxidation of two cysteine molecules to form a disulfide bond. wikipedia.org

| Property | Data |

| Molecular Formula | C₅H₁₁NO₂S ebi.ac.uk |

| Molecular Weight | 149.21 g/mol nih.gov |

| IUPAC Name | (2R)-2-amino-3-(ethylsulfanyl)propanoic acid nih.gov |

| CAS Number | 2629-59-6 chemicalbook.com |

| ChEBI ID | CHEBI:156209 ebi.ac.uk |

| PubChem CID | 92185 nih.gov |

Historical Perspective of this compound Research

Research into S-substituted cysteine derivatives dates back several decades, primarily focusing on their metabolism and biological effects. Early studies in the 1960s investigated the metabolic pathways of various thioethers in mammals. For instance, research published in 1963 detailed the metabolic conversion of this compound into ethylmercapturic acid and its subsequent oxidation to a sulfoxide (B87167) in rats. core.ac.uk This foundational work demonstrated that the body could process these sulfur-containing amino acid derivatives, laying the groundwork for future toxicological and pharmacological investigations. core.ac.uk

Much of the early interest in S-alkylcysteines stemmed from their occurrence in plants, such as those in the Allium (e.g., garlic, onion) and Brassica (e.g., cabbage) genera, and the subsequent characterization of their metabolic products. researchgate.nettandfonline.com The synthesis and study of compounds like this compound were part of a broader effort to understand the biochemistry of sulfur-containing compounds. core.ac.uk For example, S-alkylcysteine α,β-lyase, an enzyme capable of acting on this compound, was isolated and characterized from bacteria, highlighting the role of these compounds in various biological systems. nih.gov These historical studies provided the essential biochemical context for the more targeted molecular research being conducted today.

Scope and Significance in Current Biochemical and Molecular Studies

In contemporary research, this compound is utilized as a valuable tool in a variety of biochemical and molecular investigations. Its significance spans multiple areas, from neurobiology to metabolic diseases.

One major area of research is its neuroprotective effects. Studies have shown that this compound, along with related compounds like S-allyl-L-cysteine (SAC) and S-propyl-L-cysteine (SPC), exhibits protective actions against endoplasmic reticulum (ER) stress-induced neurotoxicity. nih.gov ER stress is implicated in a range of neurological disorders, including Alzheimer's and Parkinson's diseases. nih.gov Research indicates that SEC's protective effects in cultured rat hippocampal neurons can be more potent than those of SAC. nih.gov Furthermore, SEC has been studied for its ability to alleviate β-amyloid-induced cytotoxicity, a key factor in Alzheimer's pathology, in nerve cell models. acs.org

The compound is also under investigation for its role in managing metabolic syndrome. A recent study highlighted that this compound can ameliorate cardiovascular, hepatic, and metabolic changes associated with a high carbohydrate, high fat diet in animal models. nih.gov The research suggests that SEC targets the PCSK-9/LDL-R axis, a critical pathway in cholesterol metabolism, thereby improving lipid profiles, glycemic control, and reducing inflammation and oxidative stress. nih.gov

In the field of peptide chemistry and drug development, derivatives of this compound, such as Boc-S-ethyl-L-cysteine, serve as important building blocks. chemimpex.com The ethylated sulfur provides a stable site for constructing peptides and other biologically active molecules, facilitating research into enzyme inhibitors and targeted drug delivery systems. chemimpex.com The compound and its derivatives are also explored for their antioxidant properties. chemimpex.com The study of S-alkylcysteine derivatives continues to be an active area, with research into their potential anticancer activities as well. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXKXLZEOGLCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859751 | |

| Record name | S-Ethylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-59-6 | |

| Record name | L-Cysteine, S-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Pathways for S-Ethyl-L-cysteine

The synthesis of this compound is primarily achieved through two main routes: direct alkylation of L-cysteine and enzymatic catalysis. Each method offers distinct advantages in terms of efficiency, specificity, and scalability.

Alkylation of L-Cysteine

The most common and direct method for preparing this compound is through the S-alkylation of L-cysteine. This nucleophilic substitution reaction involves the deprotonation of the thiol group of L-cysteine to form a thiolate anion, which then attacks an ethylating agent.

A typical procedure involves the reaction of L-cysteine with an ethyl halide, such as ethyl bromide, in a basic solution. The base, often sodium hydroxide (B78521) or sodium ethoxide in ethanol (B145695), facilitates the formation of the highly reactive thiolate. The reaction proceeds readily to yield this compound. An improved method for the synthesis of S-alkylated cysteine derivatives with branched alkyl chains involves refluxing the cysteine thiol with the appropriate alkyl bromide in a solution of sodium ethoxide in ethanol, which can produce the desired compounds in good yield and high purity. lookchem.com

| Parameter | Value/Condition | Reference |

| Starting Material | L-Cysteine | lookchem.com |

| Ethylating Agent | Ethyl bromide | lookchem.com |

| Solvent | Ethanol | lookchem.com |

| Base | Sodium ethoxide | lookchem.com |

| Reaction Condition | Reflux | lookchem.com |

The progress of the reaction can be monitored using chromatographic techniques, and the final product is typically purified by recrystallization. The structure of the synthesized this compound can be confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Enzymatic Approaches for S-Alkyl Cysteine Analogues

Enzymatic synthesis offers a highly specific and stereoselective alternative to chemical methods for producing S-alkyl cysteine analogues, including this compound. Cysteine synthase (O-acetylserine sulfhydrylase), a pyridoxal-phosphate protein, is a key enzyme in this process. qmul.ac.uk This enzyme catalyzes the formation of L-cysteine from O-acetyl-L-serine and hydrogen sulfide (B99878). qmul.ac.uk

Research has demonstrated that cysteine synthase from various sources, such as onion (Allium cepa) and E. coli, can utilize a range of alkyl thiols, including ethyl mercaptan, as substrates in place of hydrogen sulfide. scispace.com When incubated with O-acetyl-L-serine and ethyl mercaptan, the enzyme facilitates the synthesis of this compound. scispace.com This biocatalytic approach is advantageous due to its high specificity, mild reaction conditions, and the production of enantiomerically pure products. Another enzyme, cysteine desulfhydrase, has also been shown to be involved in the synthesis of L-cysteine derivatives. google.com

| Enzyme | Substrates | Product | Source Organism | Reference |

| Cysteine Synthase | O-acetyl-L-serine, Ethyl mercaptan | This compound | Onion (Allium cepa), E. coli | scispace.com |

| Cysteine Desulfhydrase | β-substituted L-alanine, Thiol | L-cysteine derivative | Microorganisms | google.com |

Synthesis and Characterization of this compound Derivatives for Research Applications

The functional groups of this compound, namely the amino and carboxyl groups, can be readily modified to generate a variety of derivatives with tailored properties for specific research purposes.

N-Acetylation Strategies (e.g., N-Acetyl-S-Ethyl-L-cysteine)

N-acetylation of this compound yields N-Acetyl-S-Ethyl-L-cysteine, a compound that is often more lipophilic than its parent molecule. mdpi.com This modification can influence its interaction with cellular membranes and transport across biological barriers. mdpi.com

The synthesis of N-acetylated cysteine derivatives can be achieved by reacting the amino group with acetic anhydride (B1165640) under basic conditions. For instance, a general procedure involves dissolving the S-alkylated cysteine in a saturated sodium bicarbonate solution and then adding acetic anhydride. nih.gov This method has been used to synthesize various N-Acetyl-S-(arylcarbamoyl)cysteine analogs. nih.gov A related approach for the synthesis of N-acetylcysteine involves the direct acylation of L-cysteine hydrochloride monohydrate with acetic anhydride in the presence of sodium acetate. mdpi.com

| Parameter | Value/Condition | Reference |

| Starting Material | S-alkylated cysteine | nih.gov |

| Acetylating Agent | Acetic anhydride | nih.gov |

| Solvent | Saturated NaHCO3 solution / Tetrahydrofuran | nih.gov |

| Temperature | Room temperature | nih.gov |

S-Nitrosation Methodologies (e.g., S-Nitroso-L-cysteine Ethyl Ester)

S-nitrosothiols are important molecules in studying the biological roles of nitric oxide (NO). The synthesis of S-Nitroso-L-cysteine Ethyl Ester involves a two-step process. First, L-cysteine is esterified to form L-cysteine ethyl ester. This is often achieved by reacting L-cysteine hydrochloride with ethanol in the presence of an acid catalyst.

The subsequent S-nitrosation is carried out by reacting the L-cysteine ethyl ester hydrochloride with a nitrosating agent, such as ethyl nitrite (B80452) or sodium nitrite in an acidic medium. nih.govppm.edu.pl For instance, S-Nitroso-N-acetyl-l-cysteine ethyl ester (SNACET) is synthesized by the nitrosation of an ice-cold acidic aqueous solution of N-acetyl-l-cysteine ethyl ester (NACET) using sodium nitrite. nih.gov The reaction mixture is typically cooled in an ice bath to maintain the stability of the resulting S-nitrosothiol. nih.gov

| Starting Material | Reagent | Product | Key Conditions | Reference |

| N-acetyl-l-cysteine ethyl ester (NACET) | Sodium nitrite (NaNO₂) | S-Nitroso-N-acetyl-l-cysteine ethyl ester (SNACET) | Ice-cold, acidic aqueous solution | nih.gov |

| L-cysteine ethyl ester hydrochloride | Ethyl nitrite | S-nitroso-L-cysteine ethyl ester | - | researchgate.net |

Esterification and Other Functional Group Modifications

The carboxyl group of this compound can be esterified to increase its lipophilicity. A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. This approach has been used to synthesize N-Acetyl-L-cysteine methyl ester. google.com

Another example of functional group modification is the synthesis of this compound ethylamide hydrochloride. This involves first protecting the amino group of this compound with a t-butyloxycarbonyl (Boc) group. The protected amino acid is then reacted with isobutyl chloroformate and subsequently with aqueous ethylamine (B1201723) to form the amide. Finally, the Boc protecting group is removed using hydrochloric acid to yield the desired product.

Biosynthesis, Metabolism, and Enzymatic Biotransformation Pathways

Natural Occurrence and Biosynthetic Origin in Biological Systems

Presence in Allium Species and Other Plant Sources

S-Ethyl-L-cysteine is a naturally occurring sulfur-containing amino acid found as a minor constituent in some plant species. Its presence has been reported in certain species of the Allium genus, which includes onions and garlic. oup.com While it is not one of the primary S-alk(en)yl-L-cysteine sulfoxides like alliin (B105686) or isoalliin (B1237514) that dominate the sulfur chemistry of these plants, its detection points to the diverse biosynthetic capabilities within this genus. oup.comnih.govresearchgate.netacs.org For instance, S-ethylcysteine sulfoxide (B87167), the oxidized form of this compound, has been identified in Allium species, albeit as a very minor component. oup.com Studies have shown that onion leaf tissue has the capacity to oxidize exogenously supplied S-ethyl cysteine to its corresponding sulfoxide. oup.com

Beyond the Allium genus, the broader class of S-alkylcysteines is found in various other plants. For example, S-methyl-L-cysteine and its derivatives are well-documented in Brassica vegetables. tandfonline.comuq.edu.au The enzymatic machinery for the synthesis and metabolism of such compounds is present in a variety of higher plants. tandfonline.com

Relationship to Endogenous L-Cysteine and Sulfur Metabolism

The biosynthesis of this compound is intrinsically linked to the central pathways of sulfur and amino acid metabolism, with L-cysteine serving as a key precursor. In plants and microorganisms, the synthesis of cysteine is a critical entry point for reduced sulfur into cellular metabolism. nih.govannualreviews.org The general pathway for the formation of S-alkylcysteines involves the reaction of L-cysteine with an appropriate alkyl donor.

The biosynthesis of S-alkylcysteines can occur through the cysteine synthase (also known as O-acetylserine (thiol) lyase) complex. This enzyme system catalyzes the formation of cysteine from O-acetylserine and sulfide (B99878). nih.gov It can also, however, utilize other thiols, leading to the synthesis of various S-substituted cysteines. The synthesis of this compound can be envisioned to occur via the reaction of L-cysteine with an ethyl group donor, or through the action of cysteine synthase with ethanethiol.

The sulfur atom of this compound originates from the sulfur assimilation pathway, which in plants and many microorganisms involves the reduction of sulfate (B86663) to sulfide. annualreviews.orgnih.gov This sulfide is then incorporated into L-cysteine. L-cysteine, in turn, can be degraded to release hydrogen sulfide (H₂S), pyruvate (B1213749), and ammonia (B1221849) by enzymes like cysteine desulfhydrase, demonstrating the dynamic nature of sulfur flow in biological systems. nih.gov

Enzymatic Metabolism and Degradation Pathways

Cleavage by Cysteine-S-conjugate β-Lyases (e.g., MetC)

The reaction proceeds in a step-wise manner. Initially, the enzyme catalyzes the elimination of the thiol, forming an unstable aminoacrylate intermediate. nih.govnih.gov This intermediate then spontaneously tautomerizes to an iminopropanoate, which is subsequently hydrolyzed to pyruvate and ammonia. wikipedia.orgcreative-enzymes.com

In bacteria such as E. coli, an enzyme with C-S lyase activity, known as MetC or cystathionine (B15957) β-lyase, plays a role in sulfur amino acid metabolism. mdpi.comnih.gov While its primary role is in the transsulfuration pathway converting cysteine to methionine, it exhibits broad substrate specificity and can act on various S-substituted cysteines, including this compound. mdpi.comnih.govhmdb.ca

Substrate Specificity and Catalytic Mechanisms

Cysteine-S-conjugate β-lyases exhibit broad substrate specificity, acting on a range of L-cysteine-S-conjugates with different S-substituents. d-nb.infocreative-enzymes.com This includes simple alkyl groups like methyl and ethyl, as well as more complex aromatic and halogenated groups. d-nb.infocreative-enzymes.com The key requirement for a substrate is the presence of a good leaving group at the β-position, which the ethylthio group of this compound fulfills. nih.govnih.gov

The catalytic mechanism is dependent on the PLP cofactor, which forms a Schiff base with the amino group of the this compound substrate. nih.gov This facilitates the abstraction of the α-proton and the subsequent β-elimination of the ethylthiol group. The electron-withdrawing nature of the S-substituent influences the efficiency of the cleavage. nih.govnih.gov

Studies on various microbial β-lyases have demonstrated their activity towards this compound. For example, purified recombinant Str3p from Saccharomyces cerevisiae showed activity against this compound. uq.edu.aumdpi.com Similarly, β-CSL enzymes from certain bacteria can metabolize this compound. mdpi.comnih.gov

Role in Microbial Sulfur Amino Acid Metabolism

In microorganisms, the metabolism of this compound by C-S lyases is part of the broader sulfur amino acid metabolic network. mdpi.comnih.gov In bacteria like E. coli and Bacillus subtilis, these enzymes are involved in the forward transsulfuration pathway, which is essential for the synthesis of methionine from cysteine. mdpi.comnih.gov The enzyme cystathionine β-lyase (MetC) is a key player in this pathway, cleaving cystathionine to produce homocysteine, a direct precursor to methionine. nih.gov

Activity of β C-S Lyases from Diverse Microorganisms

β-Carbon-Sulfur (C-S) lyases are a family of enzymes, often dependent on pyridoxal (B1214274) 5'-phosphate (PLP), that catalyze the cleavage of the C-S bond in cysteine and its derivatives. mdpi.comresearchgate.net Several microbial β-C-S lyases have demonstrated the ability to act on S-alkylated cysteines, including this compound. mdpi.comnih.gov The enzymatic reaction is typically an α,β-elimination, which breaks the bond between the β-carbon and the sulfur atom, yielding a thiol, pyruvate, and ammonia. wikipedia.orgnih.gov

Broad Substrate Spectrum and Thiol Release

A notable characteristic of many microbial C-S lyases is their broad substrate specificity. These enzymes are not limited to a single substrate but can act on a variety of sulfur-containing amino acids. Research has shown that several C-S lyases can catalyze the β-elimination of L-cysteine, L-cystine, and various S-alkylated cysteines such as S-methyl-L-cysteine, this compound, and S-propyl-L-cysteine. mdpi.comnih.gov

This broad activity is significant in the context of flavor generation in food and beverages, as the enzymatic cleavage of these non-volatile precursors leads to the release of volatile thiols, which are often potent aroma compounds. mdpi.comnih.gov For instance, a C-S lyase identified in Lactobacillus delbrueckii subsp. bulgaricus exhibits a wide range of activity on different sulfur-containing amino acids and can cleave cysteinylated precursors to release flavor-contributing thiols. mdpi.comnih.gov Similarly, C-S lyases from gastrointestinal microbes can cleave a range of S-aryl, S-aralkyl, and S-alkyl cysteines. d-nb.info The primary products of the β-elimination reaction on this compound are ethanethiol, pyruvate, and ammonia.

| Enzyme Source | Reported Substrates | Reference |

|---|---|---|

| Bacterial CSLs (general) | L-cysteine, L-cystine, S-methyl-L-cysteine, this compound, S-propyl-L-cysteine | mdpi.comnih.gov |

| Lactobacillus delbrueckii subsp. bulgaricus | Sulfur-containing amino acids, cysteinylated precursors | mdpi.comnih.gov |

| Fusobacterium varium | Various S-aryl, S-aralkyl, and S-alkyl cysteines | nih.govd-nb.info |

| Fusobacterium nucleatum (fn0625 gene) | L-cysteine, L-cystine, this compound, S-methyl-L-cysteine, L-cystathionine | mdpi.comnih.gov |

Examples: Fusobacterium Species and Related Enzymes

Species from the genus Fusobacterium, which are common inhabitants of the human oral cavity and gut, are well-documented producers of volatile sulfur compounds. mdpi.comnih.govresearchgate.net These bacteria possess C-S lyases that actively metabolize cysteine derivatives.

Fusobacterium varium : An enzyme purified from F. varium was shown to be responsible for the carbon-sulfur bond cleavage of numerous cysteine conjugates, including S-alkyl cysteines. nih.gov The reaction proceeds via α,β-elimination, producing a thiol (e.g., p-bromobenzenethiol from a cysteine conjugate of p-bromobenzene), pyruvate, and ammonia. nih.gov The enzyme's broad substrate spectrum highlights the role of intestinal microflora in metabolizing such compounds. nih.gov

Fusobacterium nucleatum : This species is a primary contributor to sulfur volatiles in the mouth. mdpi.comnih.gov A specific gene, fn0625, encodes a β-C-S lyase that can utilize a range of substrates, including this compound, to produce volatile sulfur compounds. mdpi.comnih.gov Other substrates for this enzyme include L-cysteine, L-cystine, S-methyl-L-cysteine, and L-cystathionine. mdpi.comnih.govresearchgate.net

Interaction with Methionine γ-Lyase

Methionine γ-lyase (MGL) is another PLP-dependent enzyme known for its broad substrate specificity, catalyzing not only γ-elimination reactions but also β-elimination reactions. This compound has been identified as a substrate for the β-elimination activity of MGL from various bacterial sources.

Crystal structure analysis of MGL from Citrobacter freundii has provided insight into its interaction with this compound. nih.gov The study revealed that this compound occupies the active site of the enzyme, positioning it for a β-elimination reaction, although it does not form a covalent bond with the PLP cofactor in the determined noncovalent complex structure. nih.gov

Kinetic studies have compared the activity of MGL from different bacteria on this compound. The kinetic parameters for the β-elimination of this compound were found to be quite similar for MGL from Clostridium sporogenes, Citrobacter freundii, and Pseudomonas putida. nih.gov However, for the MGL from P. putida, the elimination activity towards this compound was observed to be lower than its activity towards L-cysteine and S-methyl-L-cysteine. tandfonline.comresearchgate.net

| Bacterial Source of MGL | Type of Interaction/Reaction | Key Finding | Reference |

|---|---|---|---|

| Citrobacter freundii | Substrate for β-elimination | Crystal structure shows this compound in the active site. | nih.gov |

| Clostridium sporogenes | Substrate for β-elimination | Kinetic parameters are similar to those of other bacterial MGLs. | nih.gov |

| Pseudomonas putida | Substrate for β-elimination | Elimination activity is lower than for L-cysteine or S-methyl-L-cysteine. | tandfonline.comresearchgate.net |

Metabolism of this compound Sulfoxide by Specific Lyases (e.g., Cystine Lyase)

The sulfoxide derivative, this compound sulfoxide, is also a substrate for certain lyases. While this compound itself may not be a substrate for all C-S lyases, its oxidized form can be. An example is the cystine lyase purified from broccoli inflorescence. tandfonline.com This plant-based enzyme was found to catalyze the β-elimination of this compound sulfoxide, although it was a less effective substrate than the enzyme's primary substrate, L-cystine. tandfonline.com Notably, the non-oxidized this compound was not a substrate for this particular purified cystine lyase. tandfonline.com This indicates that the oxidation of the sulfur atom can be a critical step for metabolism by certain enzymes. This is a key step in the formation of characteristic flavors in some plants, where stable, non-volatile sulfoxides are enzymatically cleaved upon tissue damage to release volatile compounds. chiba-u.jpmdpi.com

Intracellular Fate and Pathway Integration

Once metabolized, the components of this compound are integrated into various cellular pathways. The core process involves the enzymatic cleavage of the C-S bond, leading to the release of distinct molecules that serve different metabolic purposes.

Contribution to Volatile Sulfur Compound Formation

The primary fate of the ethyl-thiol group released from this compound is its contribution to the pool of volatile sulfur compounds (VSCs). The enzymatic action of β-C-S lyases and methionine γ-lyases on this compound directly produces ethanethiol, a potent VSC. mdpi.comnih.gov

This process is particularly relevant in microbial ecosystems such as the oral cavity and the gut, as well as in food fermentations. Oral bacteria, like Fusobacterium nucleatum, are significant producers of VSCs that contribute to malodor, utilizing substrates like this compound. mdpi.comnih.gov The release of these thiols by microbial enzymes is also a key mechanism for the development of aroma in various fermented foods and beverages, including wine and beer. researchgate.netwhitelabs.com The general pathway involves the enzymatic degradation of non-volatile sulfur-containing amino acid derivatives present in the medium, leading to the formation of odorous thiols and other sulfur compounds. researchgate.netfrontiersin.org

Interplay with Transsulfuration Pathways

This compound is an S-alkylated derivative of the amino acid L-cysteine. While not a central component of the primary transsulfuration pathway, its structural similarity to natural substrates like cystathionine and cysteine allows it to interact with and be metabolized by enzymes associated with this pathway and related metabolic routes. The core transsulfuration pathway facilitates the conversion of homocysteine to cysteine through the sequential action of two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL, also known as CSE). wikipedia.orgnih.govwikipedia.org

The interplay of this compound with this pathway primarily involves its potential to serve as a substrate for CGL and other related enzymes capable of cleaving carbon-sulfur bonds.

Enzymatic Biotransformation by C-S Lyases:

The most direct interaction of this compound with transsulfuration-related enzymes is its catabolism via β-elimination reactions. While the primary role of mammalian CGL is the γ-elimination of cystathionine to produce cysteine researchgate.netgenecards.org, enzymes with C-S lyase activity, particularly in microorganisms, have demonstrated the ability to act on a variety of S-alkylated cysteines.

Several bacterial β C-S lyases (cystathionine β-lyases) are known to catalyze the β-elimination of this compound. mdpi.comresearchgate.net This reaction breaks the bond between the sulfur atom and the β-carbon of the cysteine backbone, yielding ethanethiol, pyruvate, and ammonia. mdpi.com Although this activity is well-documented in bacteria, the capacity of mammalian CGL to process this compound is less defined but plausible given the enzyme's known substrate promiscuity. CGL can catalyze various reactions, including the production of hydrogen sulfide (H₂S) from L-cysteine. genecards.orgphysiology.org

Metabolism via the Mercapturic Acid Pathway:

In mammals, a significant metabolic fate for this compound, formed from xenobiotics like chloroethane, is its processing through the mercapturic acid pathway. europa.eu This represents a major detoxification route that intersects with cysteine metabolism. The key enzymatic step is the N-acetylation of the cysteine moiety.

This compound can act as a substrate for the enzyme cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80). genome.jp This enzyme transfers an acetyl group from acetyl-CoA to the amino group of the S-substituted cysteine, forming S-ethyl-N-acetyl-L-cysteine, a mercapturic acid that is then excreted in the urine. europa.eugenome.jp The activity of this enzyme is not limited to this compound; it can also process other S-substituted cysteines such as S-benzyl-L-cysteine and S-propyl-L-cysteine. genome.jp

Interaction with Other Related Enzymes:

Research on analogous compounds provides further insight into potential metabolic interactions. For instance, S-aminoethyl-L-cysteine, a structural analog, has been shown to be actively transaminated by a purified bovine kidney transaminase, which is likely glutamine transaminase. nih.gov This suggests that this compound could potentially undergo transamination to form its corresponding α-keto acid, though this specific reaction is less documented.

The table below summarizes the key enzymatic reactions involving this compound and related compounds.

Table 1: Enzymatic Biotransformation of this compound and Related Compounds

| Enzyme | Substrate(s) | Reaction Type | Product(s) | Source Organism/Tissue |

|---|---|---|---|---|

| β C-S Lyase | This compound | β-Elimination | Ethanethiol, Pyruvate, Ammonia | Bacteria (e.g., E. coli) mdpi.comresearchgate.net |

| Cysteine-S-conjugate N-acetyltransferase | This compound, Acetyl-CoA | N-Acetylation | S-ethyl-N-acetyl-L-cysteine, CoA | Mammals (e.g., Rats, Mice) europa.eugenome.jp |

| Cystine Lyase | S-ethyl L-cysteine sulfoxide | β-Elimination | Not specified | Broccoli tandfonline.com |

| Glutamine Transaminase | S-aminoethyl-L-cysteine (analog) | Transamination | Corresponding α-keto acid | Bovine Kidney nih.gov |

Advanced Analytical Methodologies for S Ethyl L Cysteine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating S-Ethyl-L-cysteine and its metabolites from complex mixtures prior to detection. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the target analytes.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like S-substituted cysteines. Due to the lack of a strong chromophore in many of these compounds, chemical derivatization is essential to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity. akjournals.comtandfonline.com

The derivatization process involves reacting the amino or thiol group of the cysteine derivative with a specific reagent. A variety of reagents have been successfully employed for this purpose. For instance, o-phthaldialdehyde (OPA) reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form highly fluorescent diastereomeric isoindole derivatives, which can be separated on a reversed-phase HPLC column. tandfonline.com This method is advantageous for enantiomeric separation. tandfonline.com Another common approach involves post-column derivatization, where the analyte is separated first and then derivatized before detection. An assay for S-ethyl-N-acetyl-L-cysteine in urine utilizes this method, where the analyte is derivatized with OPA after separation via cation-exchange chromatography, followed by fluorescence detection. nih.gov

Other successful derivatization agents include dansyl chloride, fluorenylmethyl chloroformate (FMOC-Cl), and 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT). akjournals.comresearchgate.netcapes.gov.br The selection of the derivatization agent depends on the specific S-substituted cysteine derivative being analyzed and the desired sensitivity. capes.gov.br The stability of the resulting derivative is also a critical factor; dansyl chloride, for example, produces derivatives with excellent stability. researchgate.netcapes.gov.br

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages |

| o-Phthaldialdehyde (OPA) / Thiol | Primary Amines | Fluorescence | High sensitivity; enables enantiomeric separation. tandfonline.com |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | Forms highly stable derivatives. researchgate.netcapes.gov.br |

| Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Reacts with both primary and secondary amines. tandfonline.com |

| 2-Chloro-1-methylquinolinium tetrafluoroborate (CMQT) | Thiol Groups | UV Detection | Highly reactive and specific for thiols. akjournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, amino acids like this compound are non-volatile. Therefore, a crucial derivatization step is required to convert them into volatile and thermally stable analogues suitable for GC analysis. researchgate.netcsic.es

The most common derivatization method for S-substituted cysteine derivatives is silylation. Specifically, tert-butyldimethylsilylation (TBDMS) has been shown to be highly effective. researchgate.netcsic.es This process converts the polar functional groups (amino and carboxyl) into their corresponding TBDMS derivatives, which are significantly more volatile. acs.org For example, a GC-MS method for determining S-methyl-, S-propyl-, and S-propenyl-l-cysteine sulfoxides involves their conversion to tert-butyldimethylsilyl derivatives, which are then separated on a nonpolar capillary column. acs.org

Sample preparation often involves a cleanup step using solid-phase extraction (SPE) to remove interfering substances from the matrix before derivatization. acs.org For instance, a combined approach using Sep-Pak C18 and Bond Elut SCX cartridges can be used to purify analytes from complex samples like onion extracts. acs.org GC analysis has been used to identify trace amounts of S-ethyl-cysteine in plant extracts. researchgate.net The coupling of GC with a mass spectrometer allows for definitive identification based on the unique mass fragmentation patterns of the derivatized compounds. acs.orgmdpi.com

| Analytical Step | Description | Example |

| Sample Cleanup | Removal of interfering matrix components. | Solid-Phase Extraction (SPE) using C18 and SCX cartridges. acs.org |

| Derivatization | Conversion of non-volatile analytes into volatile derivatives. | tert-Butyldimethylsilylation (TBDMS) to silylate amino and carboxyl groups. researchgate.netcsic.esacs.org |

| Separation | Separation of derivatized compounds based on volatility and column interaction. | Capillary GC with a nonpolar column (e.g., HP-5MS phase). acs.orgmdpi.com |

| Detection | Identification and quantification based on mass-to-charge ratio and fragmentation. | Electron Ionization (EI) Mass Spectrometry, often in Selected Ion Monitoring (SIM) mode for higher sensitivity. acs.orgmdpi.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization

Mass Spectrometric Approaches

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and structural information. When coupled with liquid chromatography, it becomes one of the most powerful techniques for quantitative and mechanistic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for quantifying this compound and its metabolites, even in highly complex biological matrices like plasma and urine. researchgate.net This technique minimizes the need for extensive sample cleanup compared to other methods. mdpi.com

For quantitative analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) or Dynamic Multiple Reaction Monitoring (dMRM) mode. nih.govacs.org In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. This process provides two levels of specificity, significantly reducing background noise and improving detection limits. nih.gov

To address issues with the instability of free thiol groups, which can undergo oxidation during sample preparation, a derivatization strategy is often employed. nih.gov Reagents like monobromobimane (B13751) can be used to specifically alkylate the thiol group, forming a stable derivative that can be reliably quantified by LC-MS/MS. nih.gov The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision, as it corrects for variations during sample preparation and analysis. researchgate.net LC-MS/MS methods have been validated according to regulatory guidelines and have demonstrated excellent linearity, precision, and accuracy, with limits of detection often in the low micromolar (µM) to nanomolar (nM) range. researchgate.netmdpi.com

| Parameter | LC-MS/MS Method for S-Methyl-L-cysteine (SMC) & Sulfoxide (B87167) (SMCSO) researchgate.net | LC-MS Method for S-Allyl-L-cysteine (SAC) mdpi.com |

| Technique | LC-MS/MS | LC-MS (SIM) |

| Ionization | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Internal Standard | Isotope-labelled standards | Not specified |

| Limit of Detection (LOD) | SMC: 0.04 µM (plasma), 0.08 µM (urine) | SAC: 2.33 ng/mL |

| Limit of Quantification (LOQ) | SMCSO: 0.02 µM (plasma), 0.03 µM (urine) | SAC: 2.78 ng/mL |

| Precision (RSD%) | Intra-day: <10%, Inter-day: <20% | Intra- & Inter-day: <10% |

| Accuracy (Recovery %) | 98.28 ± 5.66% | 102–112% |

Online mass spectrometry is a powerful approach for investigating the reaction mechanisms of sulfur-containing compounds in real-time. pnas.org By directly introducing reactants into the ion source of a mass spectrometer, transient intermediates and final products can be identified as they are formed, providing critical insights into reaction pathways. pnas.orgnih.gov

A notable study utilized online nano-electrospray ionization (nano-ESI) MS to monitor the gas-phase reaction between hydroxyl radicals (•OH) and cysteine disulfides. pnas.org In this setup, solutions containing the cysteine disulfide were ionized by nano-ESI, and the resulting ions were reacted with •OH radicals generated by a dielectric barrier discharge. pnas.org The mass spectrometer continuously monitored the reaction mixture, allowing for the identification of products and the determination of relative reaction rates. pnas.org

This approach revealed a two-step reaction mechanism: the first step involves a backside attack by the •OH radical on one of the sulfur atoms, leading to the cleavage of the disulfide bond and the formation of a sulfenic acid (–SOH) and a thiyl radical (–S•). pnas.org The second step, favored in protonated systems, involves a subsequent hydrogen transfer within the product complex. pnas.org Such studies are crucial for understanding the antioxidant roles of cysteine derivatives and their behavior in biological systems. pnas.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Spectroscopic Characterization

Spectroscopic techniques are vital for the fundamental characterization and structural elucidation of this compound and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and various forms of vibrational spectroscopy provide detailed information about the molecule's structure, conformation, and bonding. researchgate.netmdpi.comacs.org

Characterization of N-Acetyl-L-cysteine ethyl ester (NACET), a derivative of this compound, has been accomplished using a suite of spectroscopic methods including ¹H NMR, infrared spectrometry, and mass spectrometry. mdpi.commdpi.com These techniques confirm the molecular structure and purity of the synthesized compound. mdpi.commdpi.com

Advanced vibrational spectroscopy techniques like Raman, Raman optical activity (ROA), infrared (IR), and vibrational circular dichroism (VCD) have been used to study the conformation of cysteine in aqueous solution. acs.org By comparing experimental spectra with those calculated using density functional theory (DFT), researchers can determine the dominant conformers present in solution. acs.org These methods are equally applicable to this compound for probing how the ethyl substitution influences its conformational preferences and interactions with its environment. Spectro-chemical analysis of metal complexes with this compound sulfoxide (Ethiin) has shown that the ligand coordinates with metal ions through the oxygen atoms of both the carboxylate and sulfoxide groups, leading to an octahedral geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of this compound and its metabolites. It provides detailed information about the atomic arrangement, conformation, and electronic environment of the molecule.

¹H and ¹³C NMR Spectroscopy is fundamental in characterizing this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide a fingerprint of the molecule. For instance, the protons of the ethyl group (a triplet for the -CH₃ and a quartet for the -S-CH₂-), the diastereotopic protons of the β-carbon, and the α-proton all exhibit characteristic signals. Predicted ¹H NMR spectra in D₂O show distinct peaks for the different protons within the molecule. nih.gov Similarly, ¹³C NMR provides information on the carbon skeleton. Predicted spectra highlight the chemical shifts for the ethyl group carbons, the β- and α-carbons, and the carboxyl carbon. nih.gov

Advanced and Solid-State NMR Techniques offer deeper insights. Solid-state NMR (ssNMR) is particularly useful for studying this compound in complex environments, such as when it is part of a larger biological assembly or adsorbed onto surfaces. For example, ssNMR has been effectively used to study cysteine adsorbed on gold nanoparticles, revealing details about the binding and orientation of the molecules on the nanoparticle surface. mdpi.com Techniques like Dipolar-Assisted Rotational Resonance (DARR) can be applied to ethyl-tagged cysteine residues to obtain well-resolved 2D spectra, filtering out background signals. frontiersin.org Real-time NMR experiments can also monitor chemical reactions, such as the oxidation of the thiol group in L-cysteine ethyl ester, providing kinetic and thermodynamic data. researchgate.net

The coordination of this compound with metal ions, such as platinum(II), results in the formation of diastereoisomers around the chiral sulfur atom, which can be identified and distinguished using ¹H and ¹³C NMR spectroscopy. rsc.org Conformational analyses of N-acetylated and esterified derivatives of cysteine, which are structurally related to this compound, have also been successfully performed using a combination of ¹H NMR and theoretical calculations. rsc.org

Below is a table summarizing the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) in D₂O | Multiplicity |

| ¹H | 1.29 | Triplet |

| 2.69 | Quartet | |

| 3.20 | Doublet of Doublets | |

| 3.33 | Doublet of Doublets | |

| 3.94 | Triplet | |

| ¹³C | 15.0 | - |

| 26.5 | - | |

| 33.6 | - | |

| 55.4 | - | |

| 173.9 | - | |

| Data based on predictions from the Human Metabolome Database. nih.gov |

UV-Vis, FTIR, and EPR Spectroscopy in Complex Characterization

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Electron Paramagnetic Resonance (EPR) spectroscopy are indispensable for characterizing complexes containing this compound, particularly those involving metal ions.

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within molecules and complexes. For this compound metal complexes, UV-Vis spectra can reveal ligand-to-metal charge transfer (LMCT) bands and d-d transitions of the metal center. For instance, in studies of cobalt(II) complexes with L-cysteine ethyl ester, a close analog of this compound, UV-Vis spectroscopy identified S → Co(II) charge transfer transitions and ligand-field transitions. researchgate.netmdpi.com This technique is also crucial for monitoring the formation of complexes, such as those between cysteine derivatives and iron or gallium, where shifts in absorption maxima indicate complexation. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of a molecule and is highly sensitive to changes in bonding upon complex formation. In the context of this compound, FTIR can confirm the coordination of the amino and carboxyl groups, as well as the thioether sulfur, to a metal center. Shifts in the characteristic vibrational frequencies of the -NH₂, -COOH, and C-S groups upon complexation provide direct evidence of binding. For example, in metal complexes with ligands derived from cysteine, changes in the stretching frequencies of these functional groups are used to identify the coordination sites. rsc.orgresearchgate.net When L-cysteine is used to cap nanoparticles, FTIR spectra show changes in the vibrational modes of the NH₃⁺ group, confirming the interaction. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for the characterization of paramagnetic metal complexes of this compound. EPR can provide detailed information about the oxidation state, coordination environment, and spin state of the metal ion. In studies of cobalt(II) complexes with L-cysteine ethyl ester, X-band EPR spectroscopy was used to probe the electronic properties of the high-spin (S = 3/2) Co(II) center. researchgate.netmdpi.com Upon oxygen binding, the resulting species was identified as a low-spin (S = 1/2) Co(III)-superoxo complex through EPR analysis. researchgate.netmdpi.com Similarly, EPR has been used to study ferric complexes with thiolate ligands, providing insights relevant to the enzymatic environment of cysteine dioxygenase. researchgate.net

| Spectroscopic Technique | Information Obtained | Application to this compound Complexes |

| UV-Vis | Electronic transitions (d-d, charge transfer) | Confirmation of complex formation, study of electronic structure. researchgate.netmdpi.commdpi.com |

| FTIR | Vibrational modes of functional groups | Identification of metal-ligand binding sites (-NH₂, -COOH, -S-). nih.govrsc.orgresearchgate.net |

| EPR | Electronic structure of paramagnetic centers | Determination of metal oxidation state, spin state, and coordination geometry. researchgate.netmdpi.comresearchgate.net |

Electrochemical Sensing Applications

Electrochemical sensors offer a highly sensitive, rapid, and cost-effective approach for the detection of this compound and related thiol-containing compounds. The direct electrochemical oxidation of cysteine and its derivatives at conventional electrodes is often hindered by slow kinetics and electrode fouling. mdpi.com Consequently, research has largely focused on the development of chemically modified electrodes (CMEs) to enhance the electrocatalytic activity and sensitivity.

A wide array of materials has been employed to modify electrodes for cysteine detection, including noble metals (gold, platinum, palladium), metal oxides, and various carbon-based nanomaterials like graphene and carbon nanotubes. nih.govresearchgate.netmdpi.com These modifiers enhance performance by increasing the electrode's surface area, improving conductivity, and catalyzing the electron transfer process. nih.gov

For instance, sensors based on glassy carbon electrodes (GCEs) modified with nanocomposites such as copper ferrite/reduced graphene oxide decorated with gold nanoparticles have shown effective electrocatalytic activity towards L-cysteine oxidation. researchgate.net Similarly, palladium nanoparticles on MXene (Ti₃C₂Tₓ) nanosheets have been used to create a stable and sensitive sensor for L-cysteine, exhibiting a low detection limit and good selectivity. rsc.org

The general principle involves the electrocatalytic oxidation of the thiol or thioether group of the cysteine derivative at the modified electrode surface. The resulting current is proportional to the concentration of the analyte. Various voltammetric and amperometric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are utilized for detection. frontiersin.org

While much of the existing research focuses on L-cysteine, the methodologies are directly applicable to this compound. The ethyl group is not expected to interfere with the electrochemical oxidation at the sulfur atom, which is the primary detection mechanism. Sensors have been developed using ferrocenoyl cysteine conjugates, demonstrating the versatility of modifying the cysteine molecule itself to create effective sensing platforms. researchgate.net The development of molecularly imprinted polymers (MIPs) on electrode surfaces also offers a promising route for creating highly selective sensors for specific cysteine derivatives. researchgate.net

The table below summarizes the performance of various electrochemical sensors developed for cysteine detection, which provides a benchmark for potential this compound sensors.

| Electrode Modification | Analyte | Detection Method | Linear Range (μM) | Limit of Detection (LOD) (μM) |

| CuFe₂O₄/rGO-Au/GCE | L-Cysteine | DPV | 0.02–425 | 0.20 |

| Pd@Ti₃C₂Tₓ/GCE | L-Cysteine | Amperometry | 0.5–10 | 0.14 |

| Ag@rGO/GCE | L-Cysteine | Amperometry | 0.1–470 | 0.057 |

| Ternary silver-copper (B78288) sulfide (B99878)/CPE | Cysteine | DPV | 0.1–2.5 & 5.6-28 | 0.032 |

| GO/CCNTs/AuNPs@MnO₂/GCE | L-Cysteine | DPV | 0.01-7.0 | 0.0034 |

| Data compiled from various sources. frontiersin.orgrsc.orgresearchgate.netmdpi.com |

Biological Roles and Mechanistic Investigations in Experimental Models

Enzyme Modulation and Inhibition Kinetics

SEC interacts with several classes of enzymes, demonstrating inhibitory or modulatory effects that are key to its biological functions. These interactions range from the inhibition of enzymes involved in carbohydrate metabolism to serving as a substrate for lyases that cleave its carbon-sulfur bond.

In vitro studies have identified S-Ethyl-L-cysteine as a potent dual inhibitor of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and glucose metabolism. researchgate.net The inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable monosaccharides, a mechanism relevant to managing postprandial hyperglycemia. up.ac.zajrespharm.com

Enzyme kinetics analyses have shown that SEC competitively inhibits both α-amylase and α-glucosidase. researchgate.net In-vitro studies demonstrated that SEC exhibits marked inhibition of α-amylase activity and is also a potential inhibitor of α-glucosidase activity. researchgate.net The inhibitory concentration (IC50) values from these studies quantify its potency compared to standard inhibitors like acarbose.

Table 1: Inhibitory Activity of this compound against Digestive Enzymes

| Compound | Target Enzyme | IC50 Value (nM) | Inhibition Type | Source |

| This compound (SEC) | α-Amylase | 342.67–1011.53 | Competitive | researchgate.net |

| α-Glucosidase | 247.50–784.32 | Competitive | researchgate.net | |

| Acarbose (Standard) | α-Amylase | 10,000 | - | researchgate.net |

| α-Glucosidase | 22,800 | - | researchgate.net |

This table presents data from in-vitro studies evaluating the inhibitory effects of this compound on key digestive enzymes.

This compound serves as a substrate for various pyridoxal (B1214274) 5'-phosphate (PLP) dependent C-S lyases, including cystathionine (B15957) β-lyase (CBL) and methionine γ-lyase (MGL), which catalyze the β-elimination reaction. mdpi.comtandfonline.com This reaction cleaves the carbon-sulfur bond to produce pyruvate (B1213749), ammonia (B1221849), and the corresponding thiol (ethanethiol). nih.govnih.gov

Studies on the active site dynamics of these enzymes reveal the importance of specific amino acid residues for substrate recognition and catalysis. For instance, mutations in the active site of tyrosine phenol-lyase (TPL), such as F448A and F448L, resulted in a significant reduction in activity towards the native substrate L-tyrosine, but the enzymes retained near-normal activity with this compound. d-nb.infoacs.org This indicates that the structural requirements for processing SEC are distinct from those for L-tyrosine.

Furthermore, site-directed mutagenesis of L-methionine γ-lyase from Pseudomonas putida showed that substituting Cysteine-116 with Histidine (C116H) led to a novel gain of function. tandfonline.com The C116H mutant exhibited significantly increased β-elimination activity towards this compound compared to the wild-type enzyme, highlighting how subtle changes in the active site environment can alter substrate specificity and catalytic efficiency. tandfonline.com

Investigations into the neuroprotective mechanisms of S-alkyl-L-cysteine compounds have explored their interaction with proteases like calpain, a calcium-dependent cysteine protease involved in cellular stress pathways. nih.govspandidos-publications.com Its analogue, S-allyl-L-cysteine (SAC), has been shown to exert protective effects against endoplasmic reticulum (ER) stress by directly binding to calpain's Ca²⁺-binding domain and suppressing its activity. nih.govscienceopen.comnih.gov

However, research demonstrates a clear mechanistic distinction for this compound. Unlike SAC, the neuroprotective activity of SEC against ER stress-induced neurotoxicity is not mediated by the direct inhibition of calpain. researchgate.netscience.gov Cell-free assays have confirmed that SEC does not block μ-calpain activity, suggesting that its protective mechanism is independent of direct interaction with this protease. spandidos-publications.comresearchgate.net

Mechanisms of β-Lyase and γ-Lyase Interaction and Active Site Dynamics

Cellular Stress Response and Redox Regulation

SEC plays a significant role in modulating cellular responses to stress, particularly endoplasmic reticulum (ER) stress and oxidative stress. Its effects are linked to the regulation of specific signaling pathways and its contribution to the cellular antioxidant system.

This compound has been identified as a potent agent in protecting against ER stress-induced cell death, particularly in neuronal models. nih.govscienceopen.com Studies using cultured rat hippocampal neurons have shown that SEC provides more potent protection against neurotoxicity induced by ER stress than its well-studied counterpart, S-allyl-L-cysteine (SAC). nih.govscience.govnih.gov This protective effect is observed in response to ER stress inducers like tunicamycin. spandidos-publications.com As noted previously, this strong neuroprotective activity is achieved through a mechanism that is independent of calpain inhibition, differentiating it from SAC. researchgate.netscience.gov

Table 2: Comparative Analysis of S-Alkyl-L-cysteine Derivatives on ER Stress-Induced Neurotoxicity

| Compound | Relative Neuroprotective Potency | Calpain Inhibition | Source |

| This compound (SEC) | High (More potent than SAC) | No | nih.govresearchgate.netscience.gov |

| S-Propyl-L-cysteine (SPC) | Highest | No | nih.govresearchgate.netscience.gov |

| S-Allyl-L-cysteine (SAC) | Moderate | Yes | nih.govnih.govresearchgate.net |

| S-Methyl-L-cysteine (SMC) | Moderate | Yes | science.gov |

This table summarizes the relative effectiveness and underlying mechanism of different S-Alkyl-L-cysteine compounds in protecting against ER stress in experimental models.

The antioxidant properties of organosulfur compounds are a cornerstone of their biological activity. researchgate.net L-cysteine itself is a precursor to glutathione (B108866), a major cellular antioxidant, and its sulfhydryl group can directly neutralize reactive oxygen species (ROS). patsnap.comnih.gov While this compound is a thioether and lacks a free sulfhydryl group, its antioxidant effects can be mediated through several mechanisms.

Firstly, SEC is part of a family of compounds known for their antioxidant capabilities. researchgate.net Secondly, its metabolism via C-S lyases can release cysteine, thereby contributing to the intracellular pool of this amino acid and supporting the synthesis of glutathione. patsnap.comscirp.org This enhances the cell's capacity to buffer against oxidative insults.

Additionally, studies on related S-alkyl-cysteine compounds have shown they can activate the Nrf2 pathway, a critical transcription factor that regulates the expression of numerous antioxidant and detoxification genes. mdpi.comsemanticscholar.org This pathway represents a key cellular defense mechanism against oxidative stress. The ability of cysteine and its derivatives to modulate the cellular redox environment is crucial for protecting cells from damage induced by ROS. pnas.orgcdnsciencepub.com

Modulation of Intracellular Glutathione Levels

This compound (SEC) has been shown to influence the levels of intracellular glutathione (GSH), a critical antioxidant. In studies with diabetic mice, the intake of SEC led to a significant and dose-dependent increase in glutathione content in the kidney. nih.gov Furthermore, in human bronchial epithelial cells (BEAS-2B), pretreatment with SEC helped maintain the glutathione redox cycle when challenged with hydrogen peroxide, an oxidizing agent. nih.gov This was evidenced by a reduction in reactive oxygen species (ROS) generation and the preservation of glutathione levels and the activities of related enzymes, glutathione peroxidase and glutathione reductase. nih.gov The ability of cell-permeant L-cysteine derivatives, like L-cysteine ethyl ester, to increase intracellular levels of L-cysteine and subsequently L-glutathione has been documented. nih.gov This is significant because L-cysteine is often the limiting substrate in GSH synthesis. unisi.it

Responses to Oxidative Damage in Cellular Systems

This compound has demonstrated protective effects against oxidative damage in various cellular models. In human bronchial epithelial cells exposed to hydrogen peroxide, SEC pretreatments reduced the generation of reactive oxygen species (ROS). nih.gov In a mouse model of Shiga-toxin-induced hemolytic uremic syndrome, administration of SEC counteracted the increase in ROS generation induced by the toxin. researchgate.net Furthermore, in diabetic mice, SEC intake significantly and in a dose-dependent manner decreased levels of malondialdehyde, a marker of lipid peroxidation, in the kidney. nih.gov The compound also increased the activity of the antioxidant enzyme glutathione peroxidase in the same model. nih.gov These findings suggest that SEC can mitigate cellular damage caused by oxidative stress by scavenging ROS and supporting endogenous antioxidant defense systems.

Neurobiological Research in Animal and Cell Models

Attenuation of β-Amyloid-Induced Cytotoxicity in Neuronal Cell Lines

This compound has shown promise in protecting neuronal cells from the toxic effects of β-amyloid (Aβ), a key peptide implicated in Alzheimer's disease. In nerve growth factor-differentiated PC12 cells, a commonly used neuronal cell line, pretreatment with SEC significantly enhanced cell viability and reduced lactate (B86563) dehydrogenase (LDH) activity in the presence of Aβ. acs.orgnih.gov It also attenuated Aβ-induced DNA fragmentation and preserved the mitochondrial membrane potential. acs.orgnih.gov Furthermore, SEC pretreatment was found to suppress the Aβ-induced production and mRNA expression of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), at a concentration of 10 μM. acs.orgnih.gov These results suggest that SEC can protect neuronal cells from Aβ-induced damage through multiple mechanisms, including anti-inflammatory actions and preservation of mitochondrial function.

Protection Against Neurodegenerative Processes in in vivo Models

Research in animal models suggests that this compound may offer protection against neurodegenerative processes. In a D-galactose-induced aging mouse model, dietary intake of SEC was shown to decrease the production of amyloid-β peptide in the brain. scienceopen.comnih.govspandidos-publications.comnih.govresearchgate.netingentaconnect.com Additionally, SEC, along with other similar cysteine-containing compounds, has been demonstrated to exert neuroprotective effects against the loss of dopaminergic neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. scienceopen.comnih.govspandidos-publications.comnih.govingentaconnect.com These findings from in vivo studies highlight the potential of SEC to counteract key pathological features of neurodegenerative diseases.

Impact on Neurological Pathways and Molecular Targets

The neuroprotective effects of this compound (SEC) appear to be mediated through various neurological pathways and molecular targets. In cultured rat hippocampal neurons, SEC demonstrated more potent protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity than its well-studied analogue, S-allyl-L-cysteine (SAC). scienceopen.comnih.govspandidos-publications.comnih.govresearchgate.netingentaconnect.comcolab.wsresearchgate.net Interestingly, unlike SAC, the neuroprotective mechanism of SEC against ER stress does not appear to involve the inhibition of μ-calpain, a calcium-dependent protease. researchgate.netcolab.wsresearchgate.net This suggests that SEC may act through a different, calpain-independent pathway to protect neurons from ER stress. researchgate.netcolab.ws In the context of β-amyloid toxicity in PC12 cells, SEC pretreatment was found to attenuate the Aβ-induced reduction in Na+-K+-ATPase activity and the elevation in the activities of caspase-3 and caspase-8, key enzymes in apoptotic pathways. nih.gov

Immunomodulatory and Anti-inflammatory Effects in Pre-clinical Models

This compound has demonstrated notable immunomodulatory and anti-inflammatory properties in pre-clinical studies. In diabetic mice, SEC treatments dose-dependently decreased the levels of pro-inflammatory cytokines IL-6 and TNF-α, while increasing the levels of anti-inflammatory cytokines IL-4 and IL-10 in the kidney. nih.gov It also upregulated the mRNA expression of IL-10. nih.gov In the same model, SEC intake significantly suppressed the renal levels of transforming growth factor-beta 1 (TGF-β1), a key fibrogenic cytokine. nih.govebi.ac.uk Furthermore, in human bronchial epithelial cells, SEC was shown to decrease the release of inflammatory cytokines induced by hydrogen peroxide. nih.gov These findings indicate that SEC can modulate the immune response by shifting the cytokine balance towards an anti-inflammatory profile and inhibiting key inflammatory mediators.

Interactive Data Tables

Table 1: Effects of this compound on β-Amyloid-Induced Changes in PC12 Cells

| Parameter | Effect of β-Amyloid | Effect of SEC Pretreatment | Reference |

| Cell Viability | Decreased | Increased | acs.orgnih.gov |

| LDH Activity | Increased | Decreased | acs.orgnih.gov |

| DNA Fragmentation | Increased | Decreased | acs.orgnih.gov |

| Mitochondrial Membrane Potential | Decreased | Increased | acs.orgnih.gov |

| Na+-K+-ATPase Activity | Decreased | Attenuated Reduction | nih.gov |

| Caspase-3 Activity | Increased | Attenuated Increase | nih.gov |

| Caspase-8 Activity | Increased | Attenuated Increase | nih.gov |

| IL-1β Production | Increased | Suppressed | acs.orgnih.gov |

| IL-6 Production | Increased | Suppressed | acs.orgnih.gov |

| TNF-α Production | Increased | Suppressed | acs.orgnih.gov |

Table 2: Effects of this compound in In Vivo Models

| Model | Key Finding | Reference |

| D-galactose-induced aging mice | Decreased production of amyloid-β peptide in the brain. | scienceopen.comnih.govspandidos-publications.comnih.govresearchgate.netingentaconnect.com |

| MPTP mouse model of Parkinson's disease | Neuroprotective effects against dopaminergic neuron loss. | scienceopen.comnih.govspandidos-publications.comnih.govingentaconnect.com |

| Diabetic mice | Increased glutathione content in the kidney. | nih.gov |

| Diabetic mice | Decreased malondialdehyde levels in the kidney. | nih.gov |

| Diabetic mice | Decreased IL-6 and TNF-α, increased IL-4 and IL-10 in the kidney. | nih.gov |

Modulation of Inflammatory Mediators (e.g., COX-2, NF-κB, MAPK Pathways)

Metabolic Regulation in Cellular and Animal Models

This compound has shown potential in regulating metabolic parameters, particularly those related to lipid, glucose, and liver health, in various preclinical studies.

Table 2: Effects of this compound on Metabolic Indices

| Metabolic Parameter | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Lipid & Lipoprotein Content | Rats with Metabolic Syndrome | Improved | medchemexpress.com |

| Glycemic Indices | Rats with Metabolic Syndrome | Improved | medchemexpress.com |

| Diabetic Profiles | Rats with Metabolic Syndrome | Ameliorated | medchemexpress.com |

Currently, there is no available research data specifically detailing the effects of this compound on protein utilization in experimental models. Studies have been conducted on structurally related compounds, such as S-carboxyethylcysteine (CEC), which was found to negatively impact casein protein utilization in rats by potentially reducing the bioavailability of methionine. medchemexpress.comacs.org However, these findings cannot be directly extrapolated to this compound.

Hepatic Function Modulation

Biological Activity of Metal Complexes and Conjugates

While this compound itself has been studied for various biological activities, research has also extended to its derivatives, such as metal complexes of its sulfoxide (B87167) form. A study investigating this compound sulfoxide (Ethiin), the oxidized form of SEC, found that the ligand alone did not exhibit any antimicrobial bioactivity. However, when coordinated with metals such as copper (Cu), cobalt (Co), and nickel (Ni), the resulting complexes showed antimicrobial effects. The spectro-chemical analysis indicated that the ligand coordinates with the metal ions through the oxygen atoms of its carboxylate and sulfoxide groups, forming an octahedral geometry. This suggests that complexation with metal ions can induce biological activity in derivatives of this compound that are otherwise inert in that respect.

Research Applications and Future Directions

Utilization as Chemical Probes in Mechanistic Studies

S-alkylated cysteine derivatives, including S-Ethyl-L-cysteine, serve as important biochemical probes for investigating protein functions and the mechanisms of enzyme inhibition. nih.gov The S-alkylation of cysteine residues is a key strategy for modifying peptides and proteins to study their biological roles. cdnsciencepub.com These modified amino acids can be incorporated into peptide sequences to probe structure-activity relationships or to act as inhibitors to elucidate enzymatic pathways. nih.govcdnsciencepub.com

For instance, derivatives of cysteine are used to study enzymes that metabolize sulfur-containing amino acids. The introduction of an ethyl group onto the sulfur atom of L-cysteine creates a specific substrate or inhibitor that can be used to characterize the active site and catalytic mechanism of these enzymes. One example is the study of L-methionine γ-lyase from Pseudomonas putida, where this compound was used as a substrate to probe the enzyme's β-elimination activity. scienceopen.com Interestingly, a mutant of this enzyme (C116H) exhibited higher activity towards this compound compared to the wild-type enzyme, suggesting that modifications to the enzyme's active site can alter its substrate specificity. scienceopen.com

Furthermore, S-substituted cysteine derivatives can act as antagonists in metabolic pathways. For example, a derivative of L-cysteine ethyl ester was found to act as an L-glutamine antagonist, selectively inhibiting enzymes involved in purine (B94841) nucleotide biosynthesis. This highlights the potential of using such compounds as chemical probes to dissect complex metabolic networks.

Development of this compound Analogues and Derivatives for Biochemical Research

The development and study of this compound analogues and derivatives have provided significant insights into biochemical processes and have opened avenues for new therapeutic and materials science applications.

Structure-activity relationship (SAR) studies involving this compound and its analogues have been particularly fruitful in the field of neuroscience. Research has demonstrated that the length of the S-alkyl chain in S-alkyl-L-cysteine compounds influences their biological activity.

A notable study compared the neuroprotective effects of S-allyl-L-cysteine (SAC), this compound (SEC), and S-propyl-L-cysteine (SPC). The findings revealed that SEC and SPC exhibited more potent protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured rat hippocampal neurons than SAC. scienceopen.comnih.gov Additionally, SAC, SEC, and SPC were all shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging. scienceopen.comnih.gov These compounds have also demonstrated neuroprotective effects in a mouse model of Parkinson's disease. scienceopen.comnih.gov

These results suggest that the nature of the alkyl group attached to the sulfur atom is a key determinant of the compound's neuroprotective efficacy. The enhanced potency of SEC and SPC compared to SAC in certain models indicates that saturated alkyl chains may be more effective in mitigating specific pathways of neuronal damage.

Table 1: Comparative Neuroprotective Effects of S-Alkyl-L-cysteine Derivatives

| Compound | Alkyl Group | Relative Potency against ER Stress-Induced Neurotoxicity | Effect on Amyloid-β Production |

|---|---|---|---|

| S-Allyl-L-cysteine (SAC) | Allyl | Baseline | Decrease |

| This compound (SEC) | Ethyl | More potent than SAC scienceopen.comnih.gov | Decrease scienceopen.comnih.gov |

| S-Propyl-L-cysteine (SPC) | Propyl | More potent than SAC scienceopen.comnih.gov | Decrease scienceopen.comnih.gov |

The modification of polymers with cysteine and its derivatives is a burgeoning area of research aimed at enhancing their properties for biomedical applications, particularly in improving bioadhesion. researchgate.netmdpi.comnih.gov The thiol group of cysteine can form disulfide bonds with mucus glycoproteins, leading to enhanced mucoadhesion. mdpi.com

While direct studies on the use of this compound in polymer chemistry are emerging, research on its close analogue, L-cysteine ethyl ester, provides strong evidence for its potential. L-cysteine ethyl ester has been successfully conjugated to hyaluronic acid, a widely used biopolymer. uibk.ac.at This modification was achieved by forming an amide bond between the carboxylic acid groups of hyaluronic acid and the amino group of L-cysteine ethyl ester. uibk.ac.at The resulting thiolated polymer demonstrated significantly improved mucoadhesive properties compared to the unmodified hyaluronic acid. uibk.ac.at

This approach of polymer modification is not limited to hyaluronic acid. Other polymers such as chitosan, alginate, and various synthetic polymers have been functionalized with cysteine and its derivatives to enhance their tissue adhesion, stability, and drug delivery capabilities. researchgate.netnih.gov Given these advancements, this compound and its derivatives represent a promising class of molecules for the development of advanced biomaterials with tailored adhesive and biodegradable properties for applications in drug delivery and tissue engineering. researchgate.netmdpi.com

Structure-Activity Relationship Studies with Related S-Alkyl Cysteines

Microbial Fermentation and Bioproduction Research for Cysteine Derivatives

The production of L-cysteine and its derivatives through microbial fermentation is an attractive alternative to traditional extraction methods, offering a more sustainable and controlled manufacturing process. mdpi.comencyclopedia.pubmdpi.com Research in this area is focused on developing engineered microorganisms capable of overproducing these valuable amino acids.

Metabolic engineering strategies for increasing L-cysteine production in microorganisms like Escherichia coli and Corynebacterium glutamicum are well-established. encyclopedia.pubmdpi.comdigitellinc.commdpi.com These strategies often involve enhancing the biosynthetic pathways for L-serine (a precursor) and sulfide (B99878), as well as improving the export of L-cysteine to overcome cellular toxicity. mdpi.comnih.gov

The enzymatic synthesis of S-substituted cysteine derivatives has also been demonstrated. For example, cysteine desulfhydrase from Aerobacter aerogenes can catalyze the synthesis of this compound from ethylmercaptan, pyruvic acid, and ammonia (B1221849). researchgate.net Furthermore, tryptophanase from E. coli has been shown to synthesize a wide range of S-substituted cysteines, including those with alkyl chains, from the corresponding mercaptans. researchgate.netnih.gov This indicates the potential for developing whole-cell biocatalysts for the production of this compound.

Recent efforts in adaptive laboratory evolution (ALE) have also shown promise. For instance, subjecting Saccharomyces cerevisiae to ALE with S-(2-aminoethyl)-L-cysteine, a toxic lysine (B10760008) analogue, has led to the development of strains with altered metabolic outputs, such as reduced ethanol (B145695) and increased glycerol (B35011) production during winemaking. researchgate.net This highlights the potential of evolutionary engineering to generate microbial strains with desired production characteristics for various cysteine derivatives.

Table 2: Enzymes and Microorganisms in the Bioproduction of S-Alkyl-L-cysteines

| Enzyme/Microorganism | Substrates | Product(s) | Reference |

|---|---|---|---|

| Cysteine Desulfhydrase (Aerobacter aerogenes) | Ethylmercaptan, Pyruvic acid, Ammonia | This compound | researchgate.net |

| Tryptophanase (Escherichia coli) | Allyl mercaptan, Pyruvic acid, Ammonium sulfate (B86663) | S-Allyl-L-cysteine and other S-substituted cysteines | researchgate.netnih.gov |

| Engineered Escherichia coli | Glucose, Thiosulfate | L-cysteine | digitellinc.commdpi.comnih.gov |

| Engineered Saccharomyces cerevisiae | Grape must | Altered fermentation products (e.g., increased glycerol) | researchgate.net |

Emerging Research Areas for this compound in Scientific Disciplines

Beyond its established roles, this compound is being investigated in several emerging areas of scientific research, pointing towards a broader range of future applications.

In neuroscience , as previously mentioned, this compound is a promising compound for the study and potential therapeutic intervention in neurodegenerative diseases due to its potent neuroprotective effects against ER stress and its ability to reduce amyloid-β peptide production. scienceopen.comnih.gov

In toxicology and hepatology , studies have explored the effects of this compound on liver health. For example, it has been shown to have alleviative effects on diet-induced hepatotoxicity in mice, with some studies suggesting it can be more potent than S-allyl-cysteine in suppressing certain inflammatory markers. ebi.ac.uk